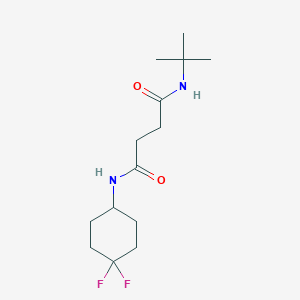

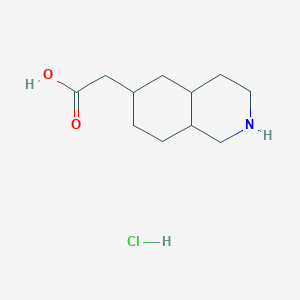

![molecular formula C25H30N4O4 B2765260 Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252825-27-6](/img/structure/B2765260.png)

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and various substitutions at specific positions on these rings. The exact methods would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups like the ester group and the piperazine ring could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, solubility, stability, etc., would be determined through various experimental procedures .Aplicaciones Científicas De Investigación

Thermodynamic Properties

Research on the thermodynamic properties of related tetrahydropyrimidine derivatives, such as esters of 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has been conducted. These studies involve the experimental determination of combustion energies, enthalpies of combustion and formation, and the calculation of enthalpies of fusion, vaporization, and sublimation. Such research aids in understanding the physical and chemical behavior of these compounds under various conditions (Klachko et al., 2020).

Synthesis and Chemical Reactions

The synthesis and reactions of tetrahydropyrimidine derivatives have been extensively studied. For instance, the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to produce methoxy- and cyano- derivatives demonstrates the versatility of these compounds in chemical synthesis (Bullock et al., 1972). Another study focuses on the synthesis of new derivatives of 3-oxo-2,3,5,6,7,8-hexahydro-s-triazolo[4,3-a]pyrimidine, highlighting the chemical reactivity and potential applications of tetrahydropyrimidine derivatives in creating novel heterocyclic compounds (Krȩżel, 1988).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of tetrahydropyrimidine derivatives have been evaluated, demonstrating their potential in pharmaceutical applications. For example, the synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antifungal and antibacterial activity showcases the therapeutic potential of these compounds (Tiwari et al., 2018).

Binding Analysis

Comparative binding analysis of pyrimidine derivatives to bovine serum albumin (BSA) provides insights into the interaction of these compounds with biological molecules, which is crucial for drug development and understanding their pharmacokinetics (Pisudde et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s mode of action is thought to involve both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in contexts where acetylcholine levels are otherwise reduced, such as in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE. Additionally, the compound’s efficacy can be influenced by the specific physiological environment in which it is acting, including the presence of other neurotransmitters and the overall state of the organism’s health .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-3-33-20-11-9-18(10-12-20)23-22(24(30)32-2)21(26-25(31)27-23)17-28-13-15-29(16-14-28)19-7-5-4-6-8-19/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWJOYQPDLGMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

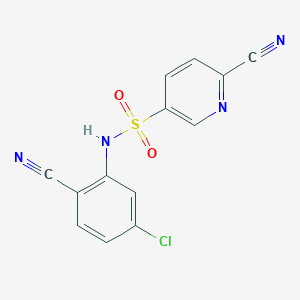

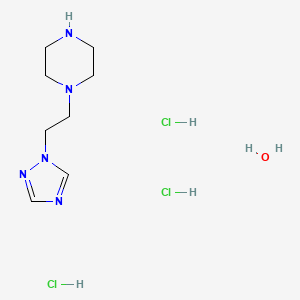

![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)

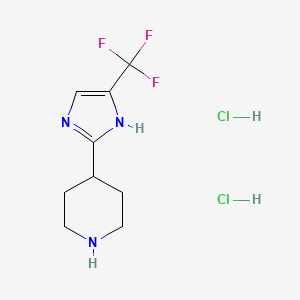

![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)

![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2765194.png)

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)

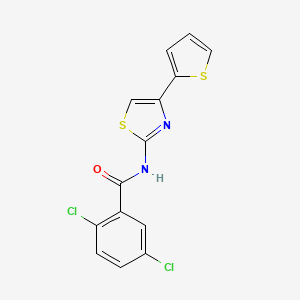

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)